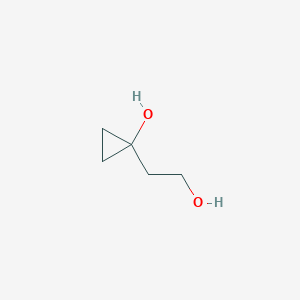

1-(2-Hydroxyethyl)cyclopropanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(2-Hydroxyethyl)cyclopropanol” is a cyclopropane derivative containing a hydroxyethyl group. It has a molecular weight of 102.13 . The compound is an oil at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” comprises three carbon atoms forming a cyclopropane ring, five hydrogen atoms, and a hydroxyl group . This results in the chemical formula C5H10O2 . The compound contains a total of 17 bonds, including 7 non-H bonds, 2 rotatable bonds, 1 three-membered ring, 2 hydroxyl groups, 1 primary alcohol, and 1 tertiary alcohol .

Physical and Chemical Properties Analysis

“this compound” is an oil at room temperature . It has a molecular weight of 102.13 . The compound is more acidic than many other alcohols due to the ring strain associated with the cyclopropane structure .

Applications De Recherche Scientifique

Cyclopropane Derivatives in Scientific Research

Cyclopropane and its derivatives are of significant interest in scientific research due to their unique chemical properties, including high ring strain. This characteristic makes them valuable in various applications, ranging from organic synthesis to potential uses in biotechnology and materials science. While the direct references to "1-(2-Hydroxyethyl)cyclopropanol" were not found, the following insights provide a broader understanding of the relevance of cyclopropane-related compounds in research.

Chemical Synthesis and Reactivity : Cyclopropane rings are often incorporated into natural and biologically active products, serving as modifiers to enhance biological activity or alter physical properties. The reactivity of cyclopropane-containing compounds is leveraged in synthesizing complex molecules, illustrating the utility of these structures in organic chemistry and drug development (Kamimura, 2014).

Biotechnological Applications : Certain cyclopropane-containing compounds have been explored for their biotechnological applications, including their potential use in producing biologically active compounds with antiviral, antibacterial, antifungal, and anticancer activities. This underscores the cyclopropane ring's importance in the development of new therapeutic agents and biotechnological tools (Abed, Dobretsov, & Sudesh, 2009).

Material Science and Corrosion Inhibition : Carbohydrate polymers, some of which may incorporate cyclopropane derivatives, are utilized as corrosion inhibitors for metal substrates. These applications demonstrate the versatility of cyclopropane-containing molecules beyond the realm of pure chemistry, extending into materials science and engineering to improve the durability and lifespan of metal components (Umoren & Eduok, 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Mécanisme D'action

Mode of Action

Cyclopropanols, the class of compounds to which it belongs, are known to undergo ring-opening reactions, providing the facile syntheses of a large number of multifunctional compounds .

Biochemical Pathways

Cyclopropane, the core structure of 1-(2-Hydroxyethyl)cyclopropanol, is widespread in natural products and is usually essential for biological activities . The biosynthesis of cyclopropane-containing compounds can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not . .

Analyse Biochimique

Biochemical Properties

Cyclopropanols, the class of compounds to which 1-(2-Hydroxyethyl)cyclopropanol belongs, are known to be involved in various biochemical reactions . They can undergo ring-opening reactions, providing the syntheses of a large number of multifunctional compounds .

Cellular Effects

It is known that cyclopropanols can interact with various cellular processes

Molecular Mechanism

It is known that cyclopropanols can undergo ring-opening reactions, which may be involved in their biochemical activity

Temporal Effects in Laboratory Settings

Cyclopropanols are known to be involved in various reactions, and their effects may change over time

Metabolic Pathways

Cyclopropanols are known to be involved in various biochemical reactions

Propriétés

IUPAC Name |

1-(2-hydroxyethyl)cyclopropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-4-3-5(7)1-2-5/h6-7H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVXPSVEYCEKOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128312-78-7 |

Source

|

| Record name | 1-(2-hydroxyethyl)cyclopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B169397.png)

![ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B169407.png)

![6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B169426.png)